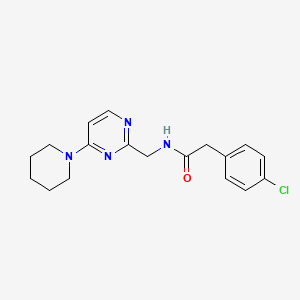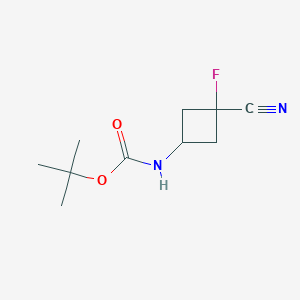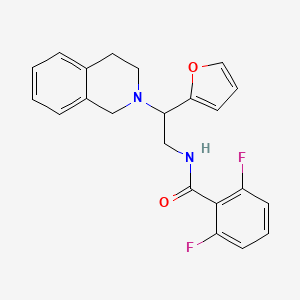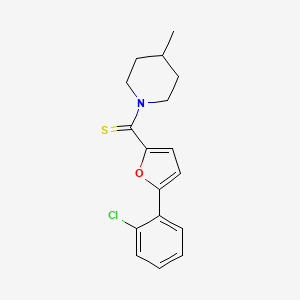![molecular formula C14H14F3N3O B2792445 N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide CAS No. 1208472-41-6](/img/structure/B2792445.png)
N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials as a potential treatment for various types of cancer.
Mecanismo De Acción
N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide binds to the active site of BTK and prevents its phosphorylation, thereby inhibiting downstream BCR signaling pathways. This results in decreased activation of key transcription factors and decreased expression of anti-apoptotic proteins, ultimately leading to apoptosis of malignant B-cells.
Biochemical and Physiological Effects
This compound has been shown to have selective and potent activity against BTK, with minimal off-target effects. In preclinical studies, this compound has demonstrated significant inhibition of B-cell proliferation and survival, as well as induction of apoptosis. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to induce apoptosis in malignant B-cells. However, this compound is a small molecule inhibitor and may not be suitable for all types of experiments. Additionally, this compound has not yet been extensively studied in non-B-cell malignancies, so its efficacy in these settings is not yet known.
Direcciones Futuras
Several potential future directions for research on N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide include:
1. Clinical trials to evaluate the safety and efficacy of this compound in various types of B-cell malignancies, including CLL and NHL.
2. Preclinical studies to investigate the potential of this compound in combination with other anti-cancer agents, such as venetoclax or immune checkpoint inhibitors.
3. Studies to further elucidate the mechanisms of action of this compound and its effects on downstream BCR signaling pathways.
4. Studies to investigate the potential of this compound in non-B-cell malignancies, such as solid tumors.
5. Development of new analogs and derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide involves several steps, including the reaction of 1-cyanocyclopentene with 2,3,4-trifluoroaniline to form the intermediate N-(1-cyanocyclopentyl)-2,3,4-trifluoroaniline. This intermediate is then reacted with ethyl chloroacetate to produce the final product, this compound.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, this compound has demonstrated potent inhibition of BTK activity and BCR signaling, leading to decreased proliferation and survival of malignant B-cells.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2,3,4-trifluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c15-9-3-4-10(13(17)12(9)16)19-7-11(21)20-14(8-18)5-1-2-6-14/h3-4,19H,1-2,5-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCNUIVAFUDDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide](/img/structure/B2792365.png)

![2-[[4-(2-Chloropropanoyl)-6,6-dimethylmorpholin-2-yl]methoxy]-N,N-dimethylacetamide](/img/structure/B2792367.png)
![1-(5-chloro-2-methoxyphenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2792368.png)
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2792369.png)
![9-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2792373.png)
![5-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2792374.png)


![2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2792382.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2792384.png)
![3'-(3,4-Difluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2792385.png)